N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide
Description
“N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide” is a synthetic small molecule featuring a benzothiophene carboxamide core linked to a 1,2,4-oxadiazole ring substituted with an oxan-4-yl (tetrahydropyran) group. The benzothiophene moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating biological targets through aromatic and hydrophobic interactions . The 1,2,4-oxadiazole ring serves as a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity. The oxan-4-yl substituent may improve solubility and pharmacokinetic properties compared to more lipophilic groups.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-17(14-9-12-3-1-2-4-13(12)24-14)18-10-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,9,11H,5-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUQSUDNBPFRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable oxane precursor reacts with an intermediate compound.
Formation of the Benzothiophene Moiety: This step often involves the cyclization of a thiophene derivative with a suitable electrophile.
Final Coupling: The final step involves coupling the oxadiazole and benzothiophene intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may interact with active sites of enzymes, while the benzothiophene moiety could facilitate binding to hydrophobic pockets. This dual interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest analogs include carboxamide derivatives with 1,2,4-oxadiazole or tetrazole rings, such as 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) and 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) , identified in antituberculosis studies . Key comparisons are summarized below:
Key Findings:
Binding Affinity : C22 and C29 demonstrated strong binding to Mycobacterium tuberculosis (Mtb) targets in silico, with ΔG values of -9.2 and -8.7 kcal/mol, respectively . The target compound’s oxan-4-yl group may mimic the fluorophenyl in C22 but with reduced metabolic liability, as tetrahydropyran is less prone to oxidative degradation.
Solubility vs. Lipophilicity : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to C22’s fluorophenyl group, which increases logP (3.8). This balance is critical for oral bioavailability.
Bioisosteric Effects : C29’s tetrazole rings act as carboxylate surrogates, enhancing polar interactions. The target compound’s oxadiazole may offer similar benefits but with greater stability under acidic conditions.
Metabolic Stability : Piperidine (C22) and tetrahydropyran (target) are both saturated heterocycles, but the latter’s oxygen atom may reduce CYP450-mediated metabolism compared to piperidine’s nitrogen .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the current understanding of the biological activity associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₃O₂S
- SMILES :
C1=CC2=C(C=C1)C(=C(S2)C(=O)N)C(=NOC(=N2)CCN)C(=O)N
1. Antimicrobial Activity
Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. The oxadiazole moiety in the compound enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. A study demonstrated that related benzothiophene derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
2. Anticancer Properties
The compound has been investigated for its anticancer potential. Benzothiophene derivatives are noted for their ability to induce apoptosis in cancer cells. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
3. Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, this compound may exhibit neuroprotective effects. Studies on related compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition of AChE could lead to increased levels of acetylcholine in the brain, enhancing cognitive function.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring is known to interact with various enzymes, including AChE and butyrylcholinesterase (BChE), leading to inhibition and subsequent therapeutic effects in neurodegenerative conditions .
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This is likely mediated through the activation of intrinsic pathways involving p53 and other apoptotic factors .
Comparative Biological Activity Table
| Activity Type | Related Compounds | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Benzothiophene derivatives | Varies | Effective against Gram-positive/negative |
| Anticancer | Benzothiophene derivatives | ~10 - 50 | Induces apoptosis in cancer cell lines |
| Neuroprotective | Oxadiazole-containing compounds | ~20 - 30 | Inhibits AChE effectively |
Case Studies
Several studies have highlighted the potential of benzothiophene derivatives:
- Study on Anticancer Activity : A derivative was tested against various cancer cell lines and showed significant cytotoxicity with an IC₅₀ value comparable to established chemotherapeutics .
- Neuroprotection Study : Research demonstrated that a related compound significantly improved cognitive function in animal models by inhibiting AChE and reducing oxidative stress markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
